

Physical and chemical properties of Ethyl Vinyl lactate-13C2,d3

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Compound of Interest

Compound Name: Ethyl Vinyl lactate-13C2,d3

Cat. No.: B15599238

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An In-depth Technical Guide to Ethyl Vinyl lactate-13C2,d3

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of **Ethyl Vinyl lactate-13C2,d3**. It is intended for researchers, scientists, and drug development professionals who are utilizing this isotopically labeled compound in their work.

Core Physical and Chemical Properties

Ethyl Vinyl lactate-13C2,d3 is the deuterium and 13C labeled form of Ethyl 2-hydroxy-2-methylbut-3-enoate.[1] Due to the limited availability of experimentally determined data for the labeled compound, the physical properties of the unlabeled analogue are provided as a close approximation.

Table 1: Physical and Chemical Properties of **Ethyl Vinyl lactate-13C2,d3** and its Unlabeled Analogue

Property	Value (Ethyl Vinyl lactate-13C2,d3)	Value (Ethyl 2-hydroxy-2-methylbut-3-enoate)	Source(s)
Molecular Formula	C ₅ ¹³ C ₂ H ₉ D ₃ O ₃	C ₇ H ₁₂ O ₃	[1][2][3]
Molecular Weight	149.17 g/mol	144.17 g/mol	[1][3]
CAS Number	2714486-51-6	50471-46-0	[1][3]
Appearance	Colorless to pale yellow clear liquid (estimated)	Colorless to pale yellow clear liquid (estimated)	[4]
Boiling Point	Not available	201.3 °C at 760 mmHg	[3]
Melting Point	Not available	Not available	[3]
Density	Not available	1.0 g/cm ³	[3]
Flash Point	Not available	76.2 °C	[3][5]
Solubility	Not available	Soluble in Dichloromethane	[3]
Storage	Room temperature in continental US; may vary elsewhere. Store under recommended conditions in the Certificate of Analysis.	Not applicable	[1]
Shelf Life	Short (<6 months)	1–2 years (estimated for standard chemical)	[2]

Synthesis of Ethyl Vinyl lactate-13C2,d3

While a specific protocol for the synthesis of **Ethyl Vinyl lactate-13C2,d3** is not readily available in the literature, plausible synthetic routes can be adapted from the synthesis of its unlabeled counterpart, Ethyl 2-hydroxy-2-methylbut-3-enoate. The key modification would be

the use of isotopically labeled starting materials. Two robust methods are the Grignard reaction and the Baylis-Hillman reaction.^[1]

Grignard Reaction Protocol

This pathway involves the nucleophilic addition of a vinyl organometallic reagent to an α -ketoester.^[1] To synthesize the labeled compound, a ^{13}C -labeled ethyl pyruvate and a deuterated vinyl magnesium bromide would be required.

Materials:

- Ethyl pyruvate- $^{13}\text{C}_2$
- Vinylmagnesium bromide- d_3 (1.2 eq, typically 1.0 M solution in THF)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of Ethyl pyruvate- $^{13}\text{C}_2$ (1.0 eq) in anhydrous THF.
- **Grignard Addition:** The solution is cooled to 0 °C in an ice bath. The Vinylmagnesium bromide- d_3 solution is added dropwise via the dropping funnel over a period of 30 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
- **Quenching:** The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

- Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure **Ethyl Vinyl lactate- $^{13}\text{C}_2, \text{d}_3$** .[\[1\]](#)

Baylis-Hillman Reaction Protocol

This approach relies on the coupling of an activated alkene with a ketone.[\[1\]](#) For the labeled synthesis, ^{13}C -labeled ethyl acrylate and a deuterated acetone could be utilized.

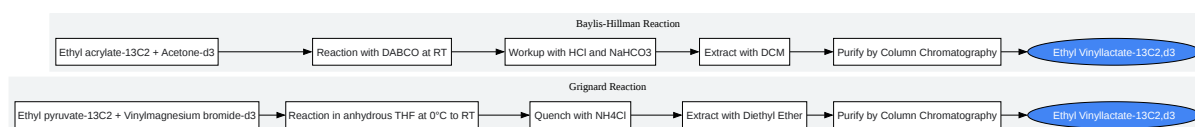
Materials:

- Ethyl acrylate- $^{13}\text{C}_2$ (1.0 eq)
- Acetone- d_3 (3.0 eq)
- 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 eq)
- Dichloromethane (DCM) or neat (solvent-free)
- Hydrochloric acid (1 M)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Reaction Setup: A round-bottom flask is charged with Ethyl acrylate- $^{13}\text{C}_2$ (1.0 eq), Acetone- d_3 (3.0 eq), and DABCO (0.2 eq). The reaction can be run neat or in a solvent such as dichloromethane.

- **Reaction Execution:** The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Workup:** The reaction mixture is diluted with DCM and washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield **Ethyl Vinyl lactate-13C2,d3**.^[1]



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Proposed synthetic workflows for **Ethyl Vinyl lactate-13C2,d3**.

Analytical Methodologies

Ethyl Vinyl lactate-13C2,d3 is primarily used as a tracer and an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is crucial for confirming the isotopic incorporation and structural integrity of the labeled compound.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl, ethyl, and hydroxyl protons. The integration values will be affected by the deuterium labeling.
- ^{13}C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon, the quaternary carbon of the alcohol, the two carbons of the vinyl group, and the carbons of the ethyl group.[3] The presence of ^{13}C -labeled carbons will result in significantly enhanced signals at their respective chemical shifts.
- ^2H NMR: Deuterium NMR can be used to confirm the location of the deuterium atoms.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like **Ethyl Vinyl lactate- $^{13}\text{C}_2, \text{d}_3$** .

A general GC-MS protocol for a similar compound (ethyl lactate) is as follows and can be adapted:

- Column: A suitable capillary column, for instance, a non-polar or medium-polarity column.
- Carrier Gas: Helium or Hydrogen.
- Injector Temperature: 200-250 °C.
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 170-250 °C) to ensure elution of the compound.
- Detector: Mass spectrometer operating in electron ionization (EI) mode.
- Mass Range: Scan a mass range that includes the molecular ion and expected fragment ions of **Ethyl Vinyl lactate- $^{13}\text{C}_2, \text{d}_3$** .

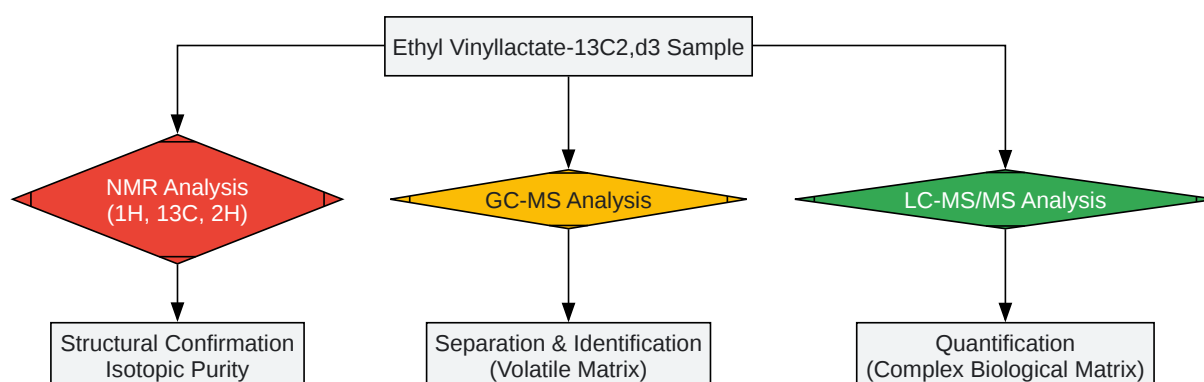
The mass spectrum will show a molecular ion peak corresponding to the mass of the labeled compound (149.17) and a fragmentation pattern that can be used for structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly sensitive and specific, making it ideal for quantifying low concentrations of **Ethyl Vinyl lactate-13C2,d3** in complex biological matrices.

A general LC-MS/MS protocol for small molecule esters can be adapted:

- Column: A reverse-phase column (e.g., C18) is typically used.
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and ionization.
- Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules.
- Mass Spectrometer: A triple quadrupole mass spectrometer is often used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.



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General analytical workflow for **Ethyl Vinyl lactate-13C2,d3**.

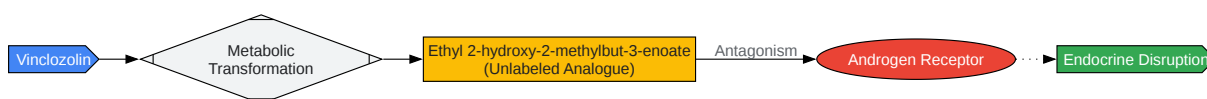
Applications in Research and Drug Development

Stable isotope-labeled compounds like **Ethyl Vinyl lactate-13C2,d3** are invaluable tools in drug development.

- **Tracer Studies:** This compound can be used as a tracer to follow the metabolic fate of drugs or other molecules in vitro and in vivo.[1]
- **Internal Standard:** Due to its similar chemical and physical properties to the unlabeled analogue, it serves as an excellent internal standard for accurate quantification in pharmacokinetic studies, minimizing matrix effects in complex biological samples.[1]
- **Metabolic Pathway Tracing:** It is utilized in advanced research applications for tracing metabolic pathways.[2]
- **Pharmacokinetic Studies:** Deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs, and this compound can be used to study these effects.[1]

Relevance to Vinclozolin Metabolism

Ethyl 2-hydroxy-2-methylbut-3-enoate, the unlabeled analogue, is a metabolite of the fungicide Vinclozolin. Vinclozolin and its metabolites are known to have antiandrogenic activity, acting as antagonists to the androgen receptor. This can disrupt normal endocrine function. Therefore, **Ethyl Vinyl lactate-13C₂,d₃** can be a crucial analytical standard in environmental and toxicological studies to understand the metabolic fate and biological activity of Vinclozolin.



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Relationship of Ethyl Vinyl lactate's analogue to Vinclozolin metabolism.

Safety and Handling

There is no specific GHS classification or detailed safety information available for Ethyl 2-hydroxy-2-methylbut-3-enoate or its isotopically labeled form. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a controlled product in some regions, which

may require permits or biosafety level (BSL) certifications for procurement and handling.^[2] Always refer to the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.

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